

# Application of GB1107 in lung adenocarcinoma xenograft models.

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## Compound of Interest

Compound Name: GB1107

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## Application of GB1107 in Lung Adenocarcinoma Xenograft Models

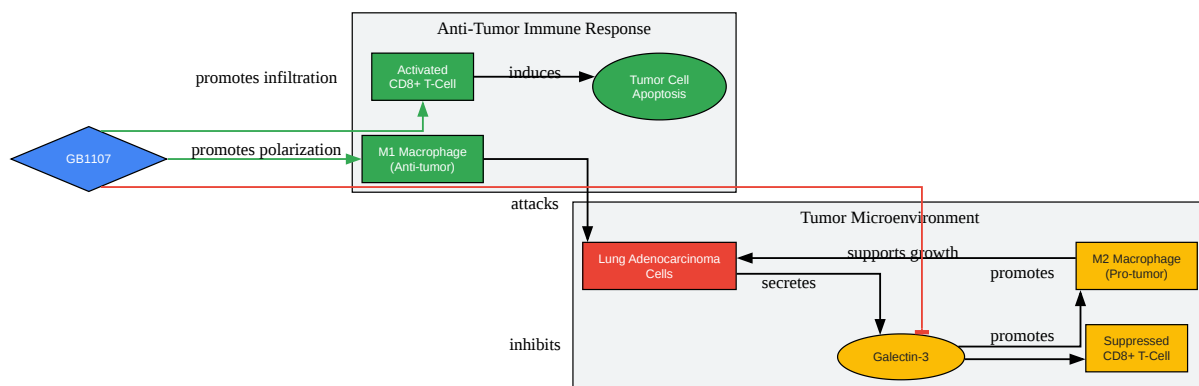
For Researchers, Scientists, and Drug Development Professionals

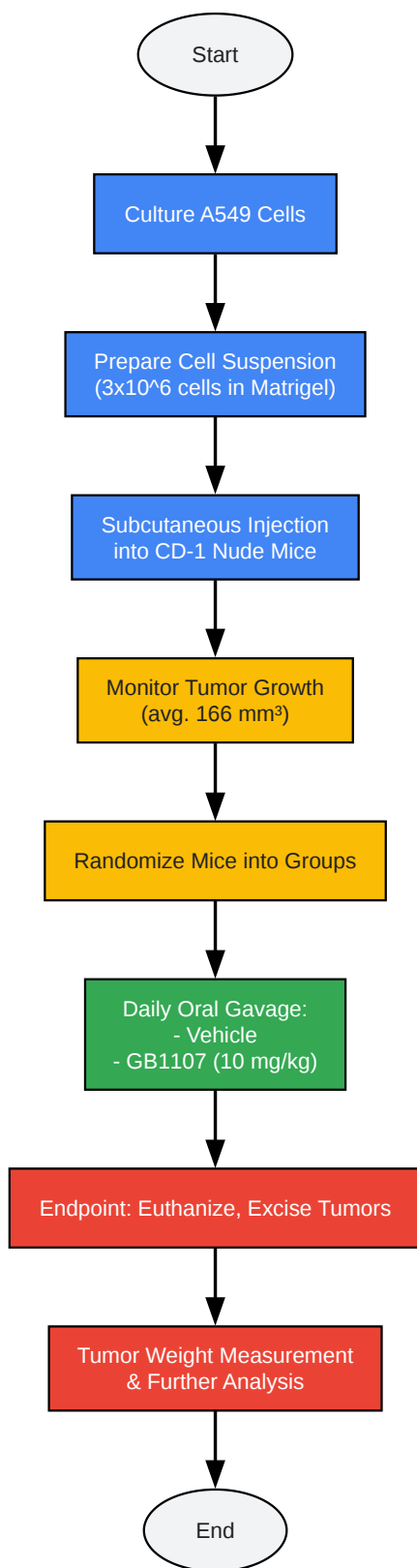
### Introduction

**GB1107** is an orally active small molecule antagonist of galectin-3, a  $\beta$ -galactoside-binding lectin implicated in cancer progression.[1][2] Galectin-3 is highly expressed in the tumor microenvironment of aggressive cancers, including non-small cell lung cancer (NSCLC), and its expression is correlated with poor patient survival.[1][3] This document provides detailed application notes and protocols for the use of **GB1107** in preclinical lung adenocarcinoma xenograft models, based on published research. These models are crucial for evaluating the therapeutic efficacy and mechanism of action of novel anti-cancer agents like **GB1107**.

### Mechanism of Action

**GB1107** functions by inhibiting galectin-3, which in turn modulates the tumor microenvironment.[1][2] In lung adenocarcinoma models, **GB1107** has been shown to reduce tumor growth and metastasis.[1][4] Its anti-tumor activity is associated with an increase in M1 macrophage polarization and an influx of CD8+ T-cells into the tumor.[1][2] Furthermore, **GB1107** can potentiate the effects of immune checkpoint inhibitors, such as PD-L1 blockade, leading to enhanced expression of cytotoxic and apoptotic molecules.[1][3]







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